2-(Quinolin-8-yloxy)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-quinolin-8-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)11-6-3-9-17-14(11)20-12-7-1-4-10-5-2-8-16-13(10)12/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUCENYSZARJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=CC=N3)C(=O)O)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 2 Quinolin 8 Yloxy Nicotinic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the precise structure of a molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Spectral Assignment and Conformational Analysis
A ¹H NMR spectrum of 2-(Quinolin-8-yloxy)nicotinic acid would reveal distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these protons, measured in parts per million (ppm), are influenced by the electronic environment, with protons on the quinoline (B57606) and pyridine (B92270) rings expected to appear in the aromatic region (typically 7.0-9.0 ppm). The integration of these signals would correspond to the number of protons they represent.
Coupling constants (J values) between adjacent protons would provide critical information about the connectivity of the molecule. Analysis of these couplings, particularly the through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments, would allow for a detailed conformational analysis, defining the preferred spatial orientation of the quinolinoxy and nicotinic acid moieties relative to each other.
Carbon-13 (¹³C) NMR Chemical Shift Correlation
The ¹³C NMR spectrum would show a single peak for each unique carbon atom in this compound. The chemical shifts would be spread over a wider range than in ¹H NMR (typically 100-170 ppm for aromatic and carboxyl carbons). The carbon of the carboxylic acid group (-COOH) would be expected at the most downfield position (around 165-185 ppm). The carbon attached to the ether linkage (C-8 of the quinoline ring and C-2 of the pyridine ring) would also show characteristic downfield shifts.
Multi-dimensional NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR techniques would be employed.
COSY (Correlation Spectroscopy): Would establish ¹H-¹H spin-spin coupling networks, confirming which protons are adjacent to each other within the quinoline and nicotinic acid ring systems.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, providing a powerful tool for assigning carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the connectivity between the quinoline and nicotinic acid fragments through the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space proximity of protons, providing definitive evidence for the molecule's three-dimensional conformation in solution.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis
For this compound, key vibrational bands would be expected for:
O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ from the carboxylic acid group.
C=O stretching: A strong, sharp band around 1700-1725 cm⁻¹ from the carboxylic acid carbonyl group.
C=N and C=C stretching: Multiple bands in the 1400-1650 cm⁻¹ region corresponding to the aromatic quinoline and pyridine rings.
C-O-C stretching: Asymmetric and symmetric stretching bands of the ether linkage, typically found in the 1050-1250 cm⁻¹ region.
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes accurately.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated aromatic systems of the quinoline and pyridine rings. The presence of heteroatoms (N and O) with lone pairs of electrons could also give rise to n → π* transitions, which are typically weaker and occur at longer wavelengths. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties that are sensitive to the solvent environment.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.
The diffraction experiment would yield precise data on:
Bond lengths, bond angles, and torsion angles: Providing an exact geometric description of the molecule.
Unit cell parameters: Defining the dimensions of the repeating unit in the crystal lattice.
Space group: Describing the symmetry of the crystal.
Intermolecular interactions: Revealing how the molecules pack together in the crystal, including details on hydrogen bonding (e.g., between carboxylic acid groups) and π-π stacking interactions between the aromatic rings.
This information is invaluable for understanding the molecule's conformation in the solid state and the forces that govern its crystal packing.
Crystallographic Parameters and Space Group Determination
Specific crystallographic data, including unit cell dimensions, crystal system, and space group for this compound, have not been reported in the reviewed scientific literature.
Computational and Theoretical Investigations of 2 Quinolin 8 Yloxy Nicotinic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and molecular properties of chemical compounds. By approximating the complex many-electron problem to a more manageable one based on electron density, DFT allows for the accurate prediction of various molecular characteristics. In the context of 2-(Quinolin-8-yloxy)nicotinic acid, DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), provide significant insights into its behavior and properties. researchgate.net These theoretical calculations are crucial for corroborating experimental findings and predicting molecular behavior where experimental data is unavailable. researchgate.nettandfonline.com
Geometry Optimization and Conformational Analysis
The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.netbiointerfaceresearch.com For this compound, this involves finding the conformation with the minimum global energy. biointerfaceresearch.com Conformational analysis identifies various possible spatial arrangements (conformers) arising from the rotation around single bonds. By calculating the energy of each conformer, the most stable structure can be identified. biointerfaceresearch.com The optimized geometric parameters, including bond lengths and bond angles, can then be compared with experimental data, such as those obtained from X-ray diffraction, to validate the computational method. dergipark.org.tr For similar molecules, DFT calculations have been shown to accurately reproduce experimental structural parameters. nepjol.info
Table 1: Selected Optimized Geometrical Parameters for a Quinoline (B57606) Derivative This table is illustrative and based on general findings for similar quinoline structures. Specific values for this compound would require dedicated calculations.
| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |
|---|---|---|
| C-N (quinoline ring) | ~1.3-1.4 | ~1.3-1.4 |
| C-O (ether linkage) | ~1.35-1.45 | ~1.35-1.45 |
| C=O (carboxylic acid) | ~1.20-1.25 | ~1.20-1.25 |
| O-H (carboxylic acid) | ~0.95-1.00 | ~0.95-1.00 |
| Dihedral Angle (Quinoline-Nicotinic Acid) | Varies | Varies |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding a molecule's chemical reactivity and electronic properties. rsc.orgdoi.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. doi.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. dergipark.org.trrsc.org
The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attacks. doi.org For molecules with donor-acceptor characteristics, the HOMO is typically localized on the electron-donating part, and the LUMO is on the electron-accepting part. doi.org DFT calculations can accurately predict the energies of these orbitals and their distribution across the molecular framework. tandfonline.comdergipark.org.tr
Table 2: Illustrative Frontier Molecular Orbital Energies This table presents typical energy ranges for organic molecules and is for illustrative purposes. Specific values for this compound would require specific calculations.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.0 to -7.0 |
| ELUMO | -1.0 to -2.0 |
| Energy Gap (ΔE) | 3.0 to 6.0 |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netscirp.org The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. scirp.org Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, such as those around electronegative atoms like oxygen and nitrogen. rsc.orgscirp.org Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. rsc.orgscirp.org The MEP surface provides a comprehensive picture of how a molecule will interact with other charged species. ugm.ac.id
Vibrational Frequencies Prediction and Correlation with Experimental Data
Theoretical vibrational analysis using DFT is a powerful method for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. biointerfaceresearch.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with the experimental one. researchgate.net This comparison helps in the detailed assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. biointerfaceresearch.com While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled using an appropriate scaling factor to achieve better agreement. biointerfaceresearch.com The correlation between theoretical and experimental vibrational data provides strong evidence for the optimized molecular structure. researchgate.net
Table 3: Comparison of Selected Calculated and Experimental Vibrational Frequencies for a Related Structure This table is illustrative. The specific vibrational modes and their frequencies for this compound would need to be determined through dedicated computational and experimental work.
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |
|---|---|---|---|
| ν(C=O) | ~1700-1750 | ~1680-1720 | Carbonyl stretch |
| ν(C-O) | ~1200-1300 | ~1200-1300 | Ether stretch |
| ν(C=N) | ~1550-1600 | ~1550-1600 | Quinoline ring stretch |
| δ(O-H) | ~1300-1400 | ~1300-1400 | Carboxylic acid O-H bend |
Atoms in Molecules (AIM) Theory for Electron Density Topology
The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, provides a rigorous method for analyzing the topology of the electron density (ρ(r)). nepjol.info By identifying critical points in the electron density, AIM can characterize the nature of chemical bonds and non-covalent interactions. nepjol.info Bond critical points (BCPs), for instance, are located along the path of maximum electron density between two bonded atoms. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide insight into the bond's character. For covalent bonds, ρ(r) is typically large and ∇²ρ(r) is negative, indicating a concentration of electron density. nepjol.info For closed-shell interactions like hydrogen bonds, ρ(r) is smaller and ∇²ρ(r) is positive. nepjol.info AIM analysis is particularly powerful for quantifying the strength and nature of intramolecular hydrogen bonds. nepjol.info
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules, providing a view of the dynamic evolution of a system over time. frontiersin.org These simulations can reveal detailed information about the fluctuations, conformational changes, and interactions of molecules with their environment, such as a solvent. frontiersin.orgmdpi.com
While specific MD simulation studies on this compound are not extensively documented in the available literature, the dynamic behavior of related quinoline derivatives has been investigated. For instance, MD simulations have been successfully employed to study the interaction of quinoline derivatives with biological targets, such as the acetylcholinesterase enzyme. frontiersin.org In such studies, simulations lasting for nanoseconds can reveal key intermolecular interactions and the dynamic behavior of the ligand within a binding site. frontiersin.org The stability of the system is often assessed by monitoring the root-mean-square deviation (RMSD) of atomic positions over the course of the simulation. mdpi.com
For this compound, MD simulations could be used to explore its conformational landscape. A study on the related (5-chloro-quinolin-8-yloxy) acetic acid using Density Functional Theory (DFT) calculations, a method that can provide initial structures for MD simulations, identified three stable conformers in the gas phase. mdpi.comgoogle.com MD simulations could further elucidate the transitions between such conformers in different solvent environments.
The general procedure for setting up an MD simulation for a molecule like this compound would involve:
Obtaining an initial 3D structure, likely through DFT optimization.
Placing the molecule in a simulation box filled with a chosen solvent (e.g., water).
Neutralizing the system by adding ions if necessary.
Minimizing the energy of the system to remove any unfavorable contacts.
Gradually heating the system to the desired temperature and equilibrating it under constant pressure.
Running the production simulation for a desired length of time to collect data on the molecule's trajectory.
From the resulting trajectory, various properties can be analyzed, including conformational changes, hydrogen bonding patterns, and interactions with solvent molecules, providing a comprehensive picture of the dynamic nature of this compound.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. diva-portal.org Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict the NLO properties of new organic molecules. mdpi.comresearchgate.net The NLO response of a molecule is primarily determined by its hyperpolarizability (β).
Computational studies on compounds structurally related to this compound have demonstrated the potential of the quinolin-8-yloxy scaffold for NLO applications. For example, the NLO properties of (Z)-N'-(2,4-dinitrobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide (DBQA) and a monohydrate form (NBQA) have been investigated using DFT calculations. mdpi.comresearchgate.net These studies typically involve optimizing the molecular geometry and then calculating the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).
The calculations for these quinolin-8-yloxy derivatives were often performed using the B3LYP functional with a 6-311++G(d,p) basis set. mdpi.com The effect of different solvents on the NLO properties is also commonly investigated using a polarizable continuum model (PCM). researchgate.net
A key finding from these studies is that the presence of both electron-donating and electron-accepting groups, connected by a π-conjugated system, is crucial for a large NLO response. In the case of NBQA, the quinolin-8-yloxy group can act as an electron donor, while the nitrobenzylidene moiety serves as an electron acceptor. This intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation is a key factor for high hyperpolarizability. researchgate.net
The calculated NLO properties for NBQA in different solvents show a clear trend where the first hyperpolarizability increases with the polarity of the solvent. researchgate.net This is attributed to the stabilization of the charge-separated excited state in more polar environments.
| Solvent | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |
|---|---|---|---|
| Gas Phase | 9.05 | 5.88 x 10-23 | 6.14 x 10-29 |
| Chloroform | 12.83 | 7.01 x 10-23 | 1.11 x 10-28 |
| Ethanol | 14.01 | 7.25 x 10-23 | 1.34 x 10-28 |
| Methanol | 14.09 | 7.27 x 10-23 | 1.36 x 10-28 |
| DMSO | 14.51 | 7.36 x 10-23 | 1.44 x 10-28 |
Similarly, a study on ethyl -2-{[4-ethyl -5-(quinolin-8-yloxymethyl) -4H- 1,2,4-triazol -3-yl] sulfanyl} acetate (B1210297) (Q-tsa) also highlighted its potential as an NLO material. epstem.net The first hyperpolarizability of Q-tsa was also found to increase with solvent polarity. epstem.net These findings suggest that this compound, which also possesses both electron-donating (quinolin-8-yloxy) and electron-withdrawing (nicotinic acid) moieties, is a promising candidate for NLO applications. The carboxylic acid group of the nicotinic acid moiety can act as an acceptor, facilitating the intramolecular charge transfer necessary for a significant NLO response.
Computational Assessment of Proton-Transfer Phenomena
Proton transfer is a fundamental chemical process that can be investigated in detail using computational methods. In molecules containing both acidic and basic sites, intramolecular proton transfer can occur, sometimes facilitated by external factors like solvent molecules or light. jocpr.com The 7-hydroxyquinoline (B1418103) system is a well-studied example of long-range proton transfer, where the acidic OH group and the basic quinoline nitrogen are spatially separated. jocpr.com
In another relevant study, the interaction of quinolin-8-ol with various nitro-substituted benzoic acids was investigated. researchgate.net It was found that proton transfer occurs from the carboxylic acid to the quinoline nitrogen, as predicted by the pKa differences between the interacting groups. This results in the formation of a hydrogen-bonded ion pair in the solid state. researchgate.net
For this compound, there are two potential proton transfer pathways to consider:
Intramolecular proton transfer: A proton could potentially transfer from the carboxylic acid group to the nitrogen atom of the quinoline ring. Computational studies could model the transition state for this process and determine the energy barrier, indicating the likelihood of such a transfer in the ground or excited state.
Intermolecular proton transfer: In the presence of a suitable solvent or other molecules, proton transfer could be mediated through a hydrogen-bonded network.
Computational methods like DFT can be used to calculate the relative energies of the different tautomeric forms (the initial form and the proton-transferred zwitterionic form) to predict which is more stable. The transition state connecting these forms can also be located, and its energy determines the kinetic barrier for the proton transfer reaction. Studies on related systems have shown that the presence of electron-withdrawing or -donating groups can significantly influence the thermodynamics and kinetics of proton transfer. researchgate.net
Theoretical Reaction Mechanism Studies of Related Nicotinic Acid Transformations
Understanding the reaction mechanisms of nicotinic acid and its derivatives is crucial for designing new synthetic routes and predicting their chemical behavior. Computational chemistry offers a powerful approach to elucidate these mechanisms at a molecular level.
While specific theoretical studies on the reaction mechanisms of this compound are not widely reported, investigations into related transformations provide valuable insights. For example, the synthesis of nicotinic acid derivatives often involves standard reactions like esterification and amidation. The synthesis of a twin drug of nicotinic acid and quercetin (B1663063) tetramethyl ether involved the conversion of nicotinic acid to nicotinoyl chloride using thionyl chloride, followed by esterification. Another study reported the synthesis of various nicotinic acid derivatives starting from the esterification of nicotinic acid, followed by reactions with ureas, amino acids, or hydrazides. researchgate.net
DFT studies on a series of nicotinic acid benzylidenehydrazide derivatives have been used to analyze their structure, stability, and reactivity. mdpi.commdpi.com These studies calculate various parameters such as HOMO-LUMO gaps, dipole moments, and atomic charges to understand the relationship between the molecular structure and chemical properties. mdpi.commdpi.com The analysis of global reactivity parameters like ionization potential, electron affinity, and chemical hardness helps in predicting the reactivity of different sites within the molecule. mdpi.com
Furthermore, computational studies have been performed on the nucleophilic aromatic substitution (SNA_r_) reactions of quinoline derivatives. One study investigated the reaction of 4-dimethylamino-3-trifluoroacetyl-quinoline with various nucleophiles and found that the reaction proceeded chemoselectively at the 4-position. Such studies are crucial for understanding the regioselectivity of reactions involving the quinoline ring system.
The formation of the ether linkage in this compound likely proceeds through a nucleophilic aromatic substitution or an Ullmann-type condensation reaction. A theoretical investigation of such a reaction would involve:
Modeling the reactants (e.g., a salt of nicotinic acid and 8-haloquinoline or 8-hydroxyquinoline).
Locating the transition state for the ether bond formation.
Calculating the activation energy to predict the reaction feasibility and rate.
Investigating the role of any catalysts or solvents in the reaction mechanism.
By applying these computational approaches, a deeper understanding of the synthesis and reactivity of this compound and its derivatives can be achieved.
Structure Activity Relationship Sar Studies of 2 Quinolin 8 Yloxy Nicotinic Acid Derivatives
Impact of Substituents on Quinoline (B57606) Moiety on Biological and Chemical Activities
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers numerous positions for chemical substitution, and small structural changes can lead to significant shifts in biological activity. mdpi.com The nature and position of substituents on the quinoline ring of 2-(quinolin-8-yloxy)nicotinic acid and its analogs play a critical role in determining their biological and chemical profiles. orientjchem.orgmdpi.com
Research has shown that the electronic and steric properties of substituents significantly influence the molecule's ability to interact with biological targets. For instance, halogenation of the quinoline ring can increase lipophilicity, which may enhance the compound's ability to cross cell membranes and the blood-brain barrier. mdpi.com In the context of antitubercular activity, the presence of halogen substituents on the aryl ring of quinoline derivatives has been shown to increase their efficacy. nih.gov
The position of substitution is also crucial. Studies on various quinoline derivatives have found that substitutions at positions 2 and 3 can result in greater activity against certain cancer cell lines compared to substitutions at positions 4 and 8. orientjchem.org In a specific series of Pim-1 kinase inhibitors, the 8-hydroxy-quinoline-7-carboxylic acid moiety was identified as a critical pharmacophore, with molecular modeling suggesting that this scaffold interacts with key amino acid residues (Asp186 and Lys67) in the ATP-binding pocket of the enzyme. nih.gov The introduction of hydrophobic substituents, particularly halogens, is generally well-tolerated and can maintain or enhance activity. conicet.gov.ar Conversely, adding hydrogen-bond-donating groups like phenols or benzyl (B1604629) alcohols often leads to a decrease in antimicrobial activity. conicet.gov.ar
| Substituent Type/Position | Observed Effect | Biological Context | Reference |
|---|---|---|---|
| Halogens (e.g., Cl, Br) | Increased activity, increased lipophilicity | Antitubercular, general enhancement of CNS penetration | mdpi.comnih.gov |
| Substitutions at positions 2 and 3 | Higher activity compared to positions 4 and 8 | Anticancer (specific cell lines) | orientjchem.org |
| 8-Hydroxy-7-carboxylic acid | Identified as a crucial pharmacophore | Pim-1 kinase inhibition | nih.gov |
| Hydrophobic groups | Well-tolerated, can maintain or improve activity | Antibacterial (S. aureus) | conicet.gov.ar |
| Hydrogen-bond donors (e.g., -OH) | Decreased activity | Antibacterial (S. aureus) | conicet.gov.ar |
Influence of Modifications on Nicotinic Acid Moiety
For example, in studies of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) analogs, which are involved in Ca2+ signaling, substitutions on the nicotinic acid ring were critical. nih.gov Substitution at the 4-position of the nicotinic acid resulted in a loss of agonist potency for Ca2+ release. In contrast, several derivatives with substituents at the 5-position, such as 5-amino (5-NH2) or 5-methyl (5-CH3), showed high potency and full agonist activity. nih.gov This demonstrates high specificity in the interaction between the nicotinic acid moiety and its biological target.
Furthermore, the carboxylic acid group itself can be modified to alter the compound's properties. In the development of novel herbicides, nicotinic acid was converted to a series of N-(arylmethoxy)-2-chloronicotinamides. researchgate.net This transformation of the carboxylic acid into an amide, along with the introduction of a chlorine atom at the 2-position of the pyridine ring, was essential for the observed herbicidal activity against specific weeds. researchgate.net These findings underscore that both the acidic functional group and the substitution pattern on the pyridine ring of the nicotinic acid moiety are vital for conferring specific biological activities. nih.govresearchgate.net
| Modification | Substituent/Change | Observed Effect | Biological Context | Reference |
|---|---|---|---|---|
| Substitution on Pyridine Ring | Substitution at 4-position | Loss of agonist potency | NAADP-mediated Ca2+ release | nih.gov |
| Substitution on Pyridine Ring | Substitution at 5-position (e.g., -NH2, -CH3) | High potency and full agonist activity | NAADP-mediated Ca2+ release | nih.gov |
| Modification of Carboxylic Acid | Conversion to N-(arylmethoxy)-nicotinamide | Conferred potent herbicidal activity | Herbicide development | researchgate.net |
| Substitution on Pyridine Ring | 2-Chloro substitution | Contributed to herbicidal activity | Herbicide development | researchgate.net |
Role of the Ether Linker in Conferring Specific Properties
In related quinoline derivatives, the linker's importance has been clearly demonstrated. For instance, in a series of 2-aminoquinolines designed as neuronal nitric oxide synthase (nNOS) inhibitors, the ether oxygen was a key feature. nih.gov Researchers designed analogs where the ether oxygen was replaced by a secondary aniline (B41778) (NH group) as a bioisostere. This change was intended to alter off-target effects while preserving the essential binding mode and potency, highlighting the linker's role in the pharmacophore. nih.gov Crystal structures suggested the aniline's NH group could form an additional electrostatic or hydrogen-bonding interaction, further influencing activity. nih.gov
Similarly, in quinoline-chromone hybrids with antileishmanial and trypanocidal activity, the length of the alkyloxy chain (the ether linker) connecting the two heterocyclic systems was a determining factor for potency. chemrj.org Compounds with a four-carbon butoxy chain (7-[4-(quinolin-8-yloxy)butoxy]-4H-chromen-4-one) and a nine-carbon nonyloxy chain (7-{[9-(quinolin-8-yloxy)nonyl]oxy}-4H-chromen-4-one) were among the most active. chemrj.org This indicates that the linker's length is crucial for spanning the distance between binding pockets on the target enzyme or receptor, thus optimizing the compound's inhibitory effect.
Establishment of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govdntb.gov.ua These models are invaluable for predicting the activity of newly designed molecules, thereby streamlining the drug discovery process and reducing the need for extensive synthesis and testing. nih.gov
For quinoline derivatives, various QSAR models have been successfully developed to predict activities ranging from anticancer and antimicrobial to enzyme inhibition. nih.govmdpi.comresearchgate.net These models are built using a set of known compounds (a training set) and are then validated using an independent set of compounds (a test set). mdpi.com
The process involves calculating a wide range of molecular descriptors for each compound, which quantify various physicochemical properties. Common descriptors include:
2D Descriptors: Molar refractivity, calculated logP (lipophilicity), hydrogen bond donors/acceptors, and polarizability. researchgate.net
3D Descriptors: Steric and electrostatic fields, which are used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com
For example, a QSAR study on quinolinecarbaldehyde derivatives as anti-tubercular agents found that molar refractivity, logP, hydrogen bond donors, polarizability, and the percentage of halogen atoms were highly significant for the activity. researchgate.net In another study on quinoline derivatives as inhibitors of Plasmodium falciparum, 2D-QSAR and 3D-QSAR (CoMSIA) models showed strong predictive capacity. mdpi.com The development of robust QSAR models, validated by statistical parameters like r², q², and pred_r², provides a reliable tool for the virtual screening and rational design of new, more potent this compound derivatives. nih.govmdpi.comresearchgate.net
| Component | Description | Example Descriptors/Methods | Reference |
|---|---|---|---|
| Training and Test Sets | A series of compounds with known biological activity, split into a group for model building and a group for validation. | e.g., 70:30 split of a database of 156 compounds. | mdpi.com |
| Molecular Descriptors | Calculated properties that describe the physicochemical characteristics of the molecules. | logP, Molar Refractivity, Polarizability, Steric Fields (CoMFA), Electrostatic Fields (CoMSIA). | mdpi.comresearchgate.net |
| Mathematical Model | An equation or algorithm that correlates the descriptors with the biological activity (e.g., pIC50). | Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), Gradient Boosting (GB). | nih.gov |
| Statistical Validation | Metrics used to assess the robustness and predictive power of the model. | Correlation coefficient (r²), Cross-validated r² (q²), Predictive r² (pred_r²). | nih.govmdpi.comresearchgate.net |
Coordination Chemistry of 2 Quinolin 8 Yloxy Nicotinic Acid
Design and Synthesis of Metal Complexes with 2-(Quinolin-8-yloxy)nicotinic Acid as a Ligand
Currently, there is a lack of specific published research detailing the design and synthesis of metal complexes where this compound acts as the primary ligand. The synthesis of such complexes would likely involve the reaction of a metal salt with the deprotonated form of the ligand in a suitable solvent system, potentially under solvothermal conditions to promote crystallization. The resulting complexes could feature the ligand in various coordination modes.
Metal Ion Chelation Mechanisms and Binding Modes
Based on the structure of this compound, several chelation mechanisms and binding modes can be postulated. The ligand possesses two potential coordination sites: the nitrogen atom of the quinoline (B57606) ring and the carboxylate group of the nicotinic acid moiety. It is conceivable that the ligand could act as a bidentate chelator, coordinating to a metal center through the quinoline nitrogen and one of the carboxylate oxygen atoms. This would form a stable chelate ring. Alternatively, the ligand could act as a bridging ligand, connecting two or more metal centers to form coordination polymers or MOFs. In this scenario, the carboxylate group could adopt a bridging coordination mode (syn-syn, syn-anti, or anti-anti), while the quinoline nitrogen could coordinate to another metal ion. The flexible ether linkage could allow for the formation of diverse and complex structures.
Characterization of Coordination Geometries and Structural Motifs
Without experimental data from techniques such as single-crystal X-ray diffraction, the coordination geometries and structural motifs of complexes with this compound remain speculative. However, drawing parallels with related structures, one might expect to see coordination numbers ranging from four to six for common transition metals, leading to geometries such as square planar, tetrahedral, or octahedral. mdpi.com The interplay between the chelating and bridging capabilities of the ligand could give rise to a variety of structural motifs, from simple mononuclear or dinuclear complexes to one-, two-, or three-dimensional coordination polymers.
Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing the Compound
The construction of Metal-Organic Frameworks (MOFs) and coordination polymers relies on the use of organic linkers that can bridge metal ions or clusters to form extended networks. nih.govwikipedia.org The bifunctional nature of this compound makes it a suitable candidate for a linker in the synthesis of such materials.
Ligand Design Strategies for MOF Construction
The design of the this compound ligand itself, with its combination of a chelating quinoline unit and a potentially bridging carboxylate group, represents a strategy for creating MOFs with specific functionalities. The quinoline moiety could be utilized to introduce photoluminescent properties or to create specific binding pockets within the framework. The length and flexibility of the ether linkage could be modified to control the pore size and topology of the resulting MOF. The use of mixed-ligand systems, where this compound is combined with other organic linkers, could also lead to the formation of novel frameworks with enhanced properties. mdpi.com
Potential as Host Matrices for Small Molecules
The pores within MOFs can act as host matrices for the encapsulation of small molecules, leading to applications in drug delivery, sensing, and catalysis. nih.govmdpi.com MOFs based on this compound could potentially encapsulate guest molecules through various interactions, including hydrogen bonding with the carboxylate group or π-π stacking with the quinoline ring system. The specific chemical environment within the pores could be tailored by modifying the ligand or by post-synthetic modification of the framework.
Investigation of Physicochemical Properties of Coordination Compounds
The physicochemical properties of coordination compounds derived from this compound are crucial for understanding their potential applications in various fields, including materials science and analytical chemistry. These properties, such as thermal stability, luminescence, and magnetic behavior, are intrinsically linked to the nature of the central metal ion and the coordination mode of the ligand. While comprehensive data on the coordination complexes of this compound itself is limited, valuable insights can be drawn from studies on structurally related compounds, particularly those containing quinoline and nicotinic acid moieties.
Thermal Stability
The thermal stability of coordination compounds is a critical factor for their practical use, especially in devices that operate at elevated temperatures. The decomposition pattern of these compounds, often studied using thermogravimetric analysis (TGA), provides information about their thermal robustness and the nature of coordinated and solvated molecules.
For instance, studies on metal complexes with ligands structurally similar to this compound, such as those derived from 2-(quinolin-8-yloxy)acetohydrazide, reveal important thermal characteristics. The thermal behavior of a Zn(II) complex with a 2-methyl-8-quinolinol ligand showed stability up to approximately 300 °C, with significant weight loss occurring between 310 °C and 550 °C, corresponding to the decomposition of the organic ligands. ijcce.ac.ir The high thermal stability is often attributed to the formation of a robust supramolecular network through interactions like hydrogen bonding and π-π stacking. ijcce.ac.ir Similarly, the thermal analysis of Zn(II) complexes with hydrazone derivatives of quinoline indicates a multi-step decomposition process. An initial weight loss below 100 °C is typically associated with the removal of lattice water molecules. sci-hub.se
Based on these related studies, the thermal decomposition of coordination compounds of this compound is expected to proceed in stages, beginning with the loss of any solvent molecules, followed by the decomposition of the organic ligand at higher temperatures. The ultimate residue at high temperatures is generally the corresponding metal oxide. ijcce.ac.ir
Table 1: Thermal Decomposition Data for Related Quinoline Complexes
| Compound/Complex | Decomposition Temperature Range (°C) | Observation |
| Zn(II) complex with 2-methyl-8-quinolinol | 310 - 550 | Disintegration of the organic ligands. ijcce.ac.ir |
| Zn(II) complex with quinoline hydrazone derivative | < 100 | Loss of lattice water. sci-hub.se |
This table presents data from structurally related compounds to infer the potential thermal behavior of this compound complexes.
Luminescence Properties
The luminescence of coordination compounds, particularly those involving lanthanide ions, is a field of intense research due to their potential applications in lighting devices, sensors, and bio-imaging. The quinoline moiety in this compound can act as an efficient "antenna" that absorbs UV light and transfers the energy to the central metal ion, which then emits light at its characteristic wavelength.
Lanthanide complexes are known for their sharp, line-like emission bands, which arise from 4f-4f electronic transitions. scholaris.carsc.org The efficiency of this energy transfer process, known as the antenna effect, is highly dependent on the energy level of the triplet state of the ligand relative to the emissive energy level of the lanthanide ion. nih.gov For example, studies on lanthanide complexes with N,N-diphenyl-2-(quinolin-8-yloxy)acetamide have shown that the triplet state energy of the ligand is well-matched with the resonance level of Eu(III), leading to strong red emission. nih.gov The luminescence intensity can also be influenced by the solvent environment, with some complexes showing enhanced emission in solution compared to the solid state, which may be due to solvation effects and changes in the coordination sphere. nih.gov
Coordination compounds of this compound with lanthanide ions such as Eu(III) and Tb(III) are expected to exhibit characteristic red and green luminescence, respectively. The photophysical properties will be governed by the efficiency of the intramolecular energy transfer from the ligand to the metal center.
Table 2: Luminescence Properties of Related Lanthanide Complexes
| Lanthanide Ion | Expected Emission Color | Key Feature |
| Eu(III) | Red | Sharp emission bands. scholaris.canih.gov |
| Tb(III) | Green | Long-lived luminescence. psu.edu |
| Dy(III) | Blue | Potential for blue emission. scholaris.ca |
| Sm(III) | Orange-Red | Potential for orange-red emission. psu.edu |
This table is a predictive summary based on the known luminescence of lanthanide ions in complexes with similar organic ligands.
Magnetic Properties
The magnetic properties of coordination compounds are determined by the number of unpaired electrons on the central metal ion and the interactions between these ions in the crystal lattice. gcnayanangal.comdalalinstitute.com Transition metal complexes of ligands containing the quinoline framework have been shown to exhibit a range of magnetic behaviors, including paramagnetism, antiferromagnetism, and diamagnetism. nih.gov
For instance, copper(II) complexes with 8-quinolinol derivatives have been studied for their magnetic susceptibility over a range of temperatures. rsc.org The nature of the magnetic interactions, whether ferromagnetic or antiferromagnetic, depends on the geometry of the complex and the distance between the metal centers. rsc.org Diamagnetic behavior is expected for complexes with metal ions having a d¹⁰ electronic configuration, such as Zn(II). nih.gov
The magnetic moments of these complexes can be calculated from their magnetic susceptibility and provide insight into the electronic structure and stereochemistry of the coordination sphere. gcnayanangal.com For many first-row transition metal complexes, the magnetic moments are close to the "spin-only" value, but deviations can occur due to orbital contributions. gcnayanangal.com
Table 3: Expected Magnetic Behavior of Transition Metal Complexes of this compound
| Metal Ion | Electronic Configuration | Expected Magnetic Behavior |
| Cu(II) | d⁹ | Paramagnetic, may exhibit antiferromagnetic coupling. rsc.org |
| Ni(II) | d⁸ | Paramagnetic. nih.gov |
| Co(II) | d⁷ | Paramagnetic. |
| Fe(II) | d⁶ | Paramagnetic. nih.gov |
| Zn(II) | d¹⁰ | Diamagnetic. nih.gov |
This table provides a prediction of the magnetic properties based on the electronic configuration of the metal ions and findings from related complexes.
Future Research Directions and Translational Perspectives
Rational Drug Design Principles for Novel Therapeutics Based on the Scaffold
The 2-(quinolin-8-yloxy)nicotinic acid scaffold is a promising starting point for the rational design of new therapeutic agents. This approach moves beyond traditional trial-and-error methods, instead relying on a deep understanding of drug-target interactions to create more effective and selective molecules. scispace.com The quinoline (B57606) core itself is a well-established pharmacophore found in a multitude of biologically active compounds, including those with anticancer, antimalarial, and antibacterial properties. nih.govnih.gov Similarly, nicotinic acid and its derivatives are known to play crucial roles in various physiological processes. wikipedia.org
Future research endeavors should focus on systematically modifying the this compound structure to enhance its therapeutic potential. Key strategies include:
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how minor structural changes to the molecule affect its biological activity is crucial. semanticscholar.orgacs.org This could involve the addition of different functional groups to the quinoline or nicotinic acid rings to modulate properties like lipophilicity, hydrogen bonding capacity, and electronic distribution, which in turn can influence receptor binding and metabolic stability. mdpi.com
Scaffold Hybridization: The quinoline and nicotinic acid components can be combined with other known pharmacophores to create hybrid molecules with dual or synergistic activities. For instance, incorporating moieties known to target specific enzymes or receptors could lead to the development of highly selective drugs.
Prodrug Strategies: To overcome potential issues with bioavailability or off-target effects, prodrug approaches can be employed. This involves modifying the parent compound into an inactive form that is later metabolized into the active drug at the desired site of action.
These rational design principles, which have been successfully applied to other quinoline-based compounds, offer a roadmap for developing novel therapeutics derived from the this compound scaffold. nih.gov
Advanced Computational Approaches for Predictive Modeling
In conjunction with rational drug design, advanced computational methods are invaluable for predicting the properties and behavior of new chemical entities, thereby accelerating the drug discovery process. nih.govdergipark.org.tr These in silico techniques can significantly reduce the time and cost associated with experimental screening.
For the this compound scaffold, computational modeling can be applied in several ways:
Molecular Docking: This technique can predict the binding affinity and orientation of the compound and its derivatives within the active site of a biological target, such as an enzyme or receptor. researchgate.net This provides insights into the potential mechanism of action and helps in prioritizing which compounds to synthesize and test experimentally.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of known molecules, these models can predict the activity of new, untested derivatives of this compound.
ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov This early assessment of a molecule's pharmacokinetic and safety profile is critical for identifying potential liabilities and guiding the design of more drug-like candidates.
Density Functional Theory (DFT) Calculations: DFT methods can be used to understand the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). researchgate.nettandfonline.com This information is crucial for understanding the molecule's reactivity and its potential for non-linear optical (NLO) applications. researchgate.nettandfonline.com
By leveraging these computational tools, researchers can make more informed decisions in the design and optimization of novel compounds based on the this compound structure.
Exploration of Underexplored Biological Targets and Pathways
While the quinoline and nicotinic acid scaffolds are associated with a range of known biological activities, there remains significant potential for discovering novel therapeutic applications by exploring less-characterized biological targets and pathways.
Future research could investigate the effects of this compound and its derivatives on:
Novel Enzyme Inhibition: Many diseases are driven by the aberrant activity of specific enzymes. High-throughput screening of a library of this compound derivatives against a panel of enzymes could uncover new inhibitors with therapeutic potential. For example, nicotinic acid itself is known to inhibit diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis. wikipedia.org
Modulation of Signaling Pathways: The compound could be tested for its ability to modulate key cellular signaling pathways implicated in diseases such as cancer or inflammation. The quinoline scaffold, for instance, is a core component of many kinase inhibitors.
Targeting Protein-Protein Interactions: Disrupting pathological protein-protein interactions is an emerging therapeutic strategy. The this compound scaffold could serve as a starting point for designing molecules that interfere with these interactions.
Neurodegenerative Diseases: Given that some quinoline derivatives have been investigated for their neuroprotective properties, exploring the potential of this scaffold in the context of diseases like Alzheimer's or Parkinson's could be a fruitful area of research.
A systematic and unbiased approach to screening, combined with a deep understanding of disease biology, will be key to unlocking the full therapeutic potential of this chemical scaffold.
Development of Advanced Materials for Specific Applications (e.g., sensors, catalysts)
Beyond its potential in medicinal chemistry, the unique chemical structure of this compound makes it an interesting candidate for the development of advanced materials.
Sensors: The quinoline moiety is known for its fluorescent properties and its ability to chelate metal ions. These characteristics could be harnessed to develop fluorescent sensors for the detection of specific metal ions or other analytes. The nicotinic acid portion could be modified to enhance selectivity and sensitivity.
Catalysts: The nitrogen atoms within the quinoline and pyridine (B92270) rings can act as ligands for metal centers, suggesting that this compound could be used to synthesize novel metal complexes with catalytic activity. These could find applications in various chemical transformations.
Non-Linear Optical (NLO) Materials: Compounds with a donor-π-acceptor structure can exhibit significant NLO properties, which are useful in optoelectronic applications. researchgate.net Computational studies, such as DFT calculations, could be used to evaluate the NLO potential of this compound and its derivatives and to guide the synthesis of materials with enhanced NLO responses. researchgate.nettandfonline.com
The exploration of these material science applications represents a promising and largely untapped area of research for the this compound scaffold.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 2-(quinolin-8-yloxy)nicotinic acid derivatives, and how can reaction efficiency be optimized?
- Methodology : One-pot synthesis is a common approach, combining Williamson ether synthesis and ester hydrolysis under mild conditions (e.g., ethanol solvent, glacial acetic acid catalyst). For example, hybrids involving 2-(quinolin-8-yloxy)acetohydrazide can be synthesized via refluxing intermediates with appropriate cinnamate derivatives . Optimize yields by controlling reaction time (18–20 hours) and using chromatographic purification (e.g., CH₂Cl₂/MeOH 97:3) to isolate products .
Q. How should researchers characterize the structural and vibrational properties of this compound derivatives?
- Methodology : Use infrared (IR), Raman spectroscopy, and multi-dimensional NMR for empirical characterization. Pair experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G or 6-311++G basis sets) to predict molecular geometries and vibrational modes. Apply Pulay’s scaled quantum mechanical force field (SQMFF) to align theoretical and experimental wavenumbers .
Q. What safety protocols are critical when handling quinolin-8-yloxy derivatives in the laboratory?
- Methodology : Follow GHS hazard classifications (e.g., skin/eye irritation, toxicity). Use fume hoods to avoid inhalation, wear nitrile gloves, and employ protective eyewear. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Refer to SDS guidelines for storage (e.g., sealed containers in ventilated areas) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical vibrational spectra for quinolin-8-yloxy derivatives?
- Methodology : Perform conformational analysis using DFT to identify stable gas-phase conformers. Compare force constants (e.g., O-H, N-H stretching) across conformers and apply natural bond orbital (NBO) or atoms-in-molecules (AIM) theory to assess electronic delocalization. Adjust scaling factors in SQMFF to minimize wavenumber mismatches .
Q. What mechanistic insights explain the reactivity of this compound in acidic or oxidative environments?
- Methodology : Investigate protonation equilibria under acidic conditions (pH < 4) using UV/IR spectroscopy. For oxidation studies, monitor reaction kinetics (e.g., peroxomonosulfate as oxidant) to derive rate laws. Hydrogen ion dependence often indicates substrate protonation as the reactive species, with rate retardation linked to acid-base equilibria .
Q. How does halogen substitution (e.g., Cl at position 5) influence the electronic properties and bioactivity of quinolin-8-yloxy derivatives?
- Methodology : Compare HOMO-LUMO gaps and Fukui indices of halogenated vs. non-halogenated analogs via DFT. Chlorine increases electrophilicity, enhancing reactivity in nucleophilic environments. Validate with cytotoxicity assays (e.g., hybrid compounds with cinnamide moieties) .
Q. What strategies are effective in resolving conformational diversity in solid-state vs. solution-phase studies of quinolin-8-yloxy derivatives?
- Methodology : Use X-ray crystallography (if crystals are obtainable) or dynamic NMR to study solid-state conformers. For solution-phase diversity, apply temperature-dependent NMR or variable-temperature IR to track conformational equilibria. Cross-reference with DFT-predicted Boltzmann populations .
Data Analysis & Contradictions
Q. How should researchers address contradictions between crystallographic data and computational predictions for quinolin-8-yloxy derivatives?
- Methodology : Re-examine basis set choices (e.g., 6-311++G vs. def2-TZVP) and solvent effects in DFT. If crystal data is unavailable (common for flexible derivatives), validate via spectroscopic consistency (e.g., AIM topological charges vs. NMR chemical shifts) .
Q. What experimental controls are essential when synthesizing hybrids of this compound to ensure product purity?
- Methodology : Include negative controls (e.g., omitting catalysts) to rule out side reactions. Use LC-MS or high-resolution mass spectrometry (HRMS) to confirm molecular ions. For known compounds, cross-check melting points and spectral data with literature .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
